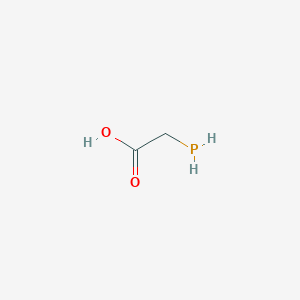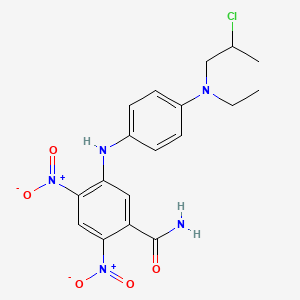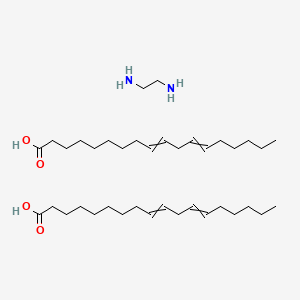
Octadeca-9,12-dienoic acid--ethane-1,2-diamine (2/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Versamid 754 is a thermoplastic polyamide resin based on dimerized vegetable acid and amines. It is known for its excellent pigment wetting, gloss development, alcohol reducibility, and low-temperature gel resistance. This compound is widely used in the formulation of flexographic inks and varnishes due to its superb adhesion to treated polyolefin films and high gloss .
Métodos De Preparación
Versamid 754 is synthesized through the polycondensation of dimerized vegetable acids with amines. The reaction typically involves heating the reactants to high temperatures to facilitate the formation of the polyamide resin. Industrial production methods often employ continuous reactors to ensure consistent quality and efficiency. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired molecular weight and properties of the resin .
Análisis De Reacciones Químicas
Versamid 754 undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized products.
Reduction: Versamid 754 can be reduced using suitable reducing agents, resulting in the formation of reduced polyamide derivatives.
Substitution: The compound can undergo substitution reactions with various reagents, leading to the formation of substituted polyamide products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic and inorganic substituents. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Versamid 754 has a wide range of scientific research applications, including:
Chemistry: It is used as a curing agent for epoxy resins, providing excellent chemical resistance and mechanical properties.
Biology: The compound’s biocompatibility makes it suitable for use in biomedical applications, such as drug delivery systems and tissue engineering.
Medicine: Versamid 754 is explored for its potential in developing medical adhesives and coatings for medical devices.
Industry: It is widely used in the formulation of coatings, adhesives, and inks due to its excellent adhesion, flexibility, and chemical resistance
Mecanismo De Acción
The mechanism of action of Versamid 754 involves its ability to form strong chemical bonds with various substrates. The polyamide resin interacts with the surface of the substrate, creating a durable and resistant coating. The molecular targets and pathways involved include the formation of hydrogen bonds, van der Waals forces, and covalent bonds between the resin and the substrate .
Comparación Con Compuestos Similares
Versamid 754 can be compared with other similar polyamide resins, such as:
Versamid 100: A semi-solid reactive polyamide resin based on dimerized fatty acid and polyamines.
Versamid 115: A high viscosity reactive polyamide resin designed for thermoset coating applications that cure at room temperature.
Versamid 125: Known for its high chemical resistance and flexibility, making it suitable for various industrial applications.
Versamid 754 stands out due to its superb alcohol reducibility, low-temperature gel resistance, and excellent adhesion to treated polyolefin films .
Propiedades
Número CAS |
12624-35-0 |
|---|---|
Fórmula molecular |
C38H72N2O4 |
Peso molecular |
621.0 g/mol |
Nombre IUPAC |
ethane-1,2-diamine;octadeca-9,12-dienoic acid |
InChI |
InChI=1S/2C18H32O2.C2H8N2/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;3-1-2-4/h2*6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);1-4H2 |
Clave InChI |
KYBYPDUGGWLXNO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC=CCC=CCCCCCCCC(=O)O.CCCCCC=CCC=CCCCCCCCC(=O)O.C(CN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Disodium 7,7'-(carbonyldiimino)bis[3-[[4-(acetylamino)phenyl]azo]-4-hydroxynaphthalene-2-sulfonate]](/img/structure/B13748201.png)
![1,3,5-Tris-[3,5-(dicarboxy)phenoxymethyl]benzene](/img/structure/B13748204.png)
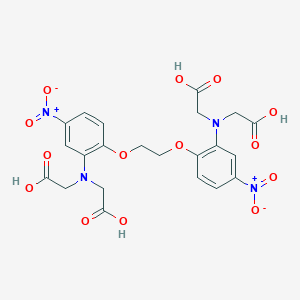
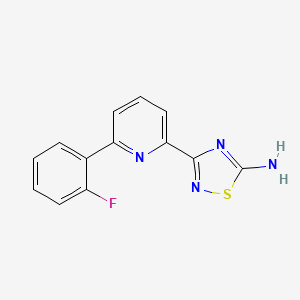
![5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid,3-hydroxy-8-oxo-7-[(phenylacetyl)amino]-,(4-methoxyphenyl)methyl ester,(6R,7R)-(9ci)](/img/structure/B13748213.png)

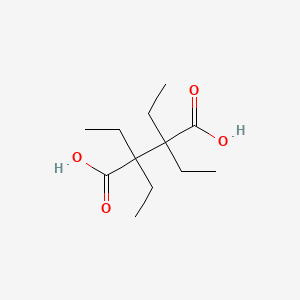
![4-[4-(4-aminophenyl)-2,5-bis(ethylsulfanylmethyl)phenyl]aniline](/img/structure/B13748229.png)

